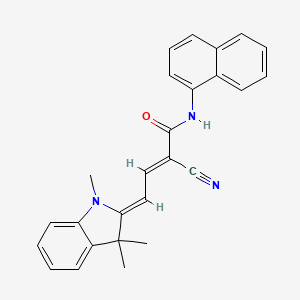![molecular formula C20H27ClN2O2 B4309296 N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea](/img/structure/B4309296.png)
N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea
Overview
Description
N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a urea group through a propyl chain, and a chlorophenyl group attached to the nitrogen atom of the urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea typically involves the reaction of 1-adamantanol with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group may interact with hydrophobic pockets in the target protein, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea
- N-[3-(1-adamantyloxy)propyl]-N’-(4-methoxyphenyl)urea
Uniqueness
N-[3-(1-adamantyloxy)propyl]-N’-(3-chlorophenyl)urea is unique due to the presence of both the adamantane and chlorophenyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(1-adamantyloxy)propyl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-17-3-1-4-18(10-17)23-19(24)22-5-2-6-25-20-11-14-7-15(12-20)9-16(8-14)13-20/h1,3-4,10,14-16H,2,5-9,11-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZBKUNWAPHCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4309221.png)
![ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309229.png)
![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309236.png)
![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309241.png)
![4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4309246.png)
![3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B4309254.png)
![2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE](/img/structure/B4309257.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4309258.png)
![2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE](/img/structure/B4309271.png)
![2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE](/img/structure/B4309280.png)
![N-[3-(1-adamantyloxy)propyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4309288.png)
![2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B4309310.png)

![1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-4-BROMO-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4309320.png)
